4-(4-(Benzyloxy)-2-methylbenzoyl)-5-(4-chlorophenyl)-1-(2-(diethylamino)ethyl)-3-hydroxy-1H-pyrrol-2(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-(Benzyloxy)-2-methylbenzoyl)-5-(4-chlorophenyl)-1-(2-(diethylamino)ethyl)-3-hydroxy-1H-pyrrol-2(5H)-one is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-(Benzyloxy)-2-methylbenzoyl)-5-(4-chlorophenyl)-1-(2-(diethylamino)ethyl)-3-hydroxy-1H-pyrrol-2(5H)-one involves multiple steps, each requiring specific reagents and conditions The process typically begins with the preparation of the benzyloxy and methylbenzoyl intermediates, followed by their coupling with the chlorophenyl and diethylaminoethyl groups
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of flow microreactor systems, which have been shown to improve efficiency and sustainability in the synthesis of similar compounds .
Chemical Reactions Analysis
Types of Reactions
4-(4-(Benzyloxy)-2-methylbenzoyl)-5-(4-chlorophenyl)-1-(2-(diethylamino)ethyl)-3-hydroxy-1H-pyrrol-2(5H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the carbonyl groups would produce alcohols.
Scientific Research Applications
4-(4-(Benzyloxy)-2-methylbenzoyl)-5-(4-chlorophenyl)-1-(2-(diethylamino)ethyl)-3-hydroxy-1H-pyrrol-2(5H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and functional groups.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(4-(Benzyloxy)-2-methylbenzoyl)-5-(4-chlorophenyl)-1-(2-(diethylamino)ethyl)-3-hydroxy-1H-pyrrol-2(5H)-one involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes and receptors, potentially inhibiting or activating their activity. This can lead to various biological effects, such as the inhibition of cell growth or the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 4-(4-(Benzyloxy)-2-methylbenzoyl)-5-(4-fluorophenyl)-1-(2-(diethylamino)ethyl)-3-hydroxy-1H-pyrrol-2(5H)-one
- 4-(4-(Benzyloxy)-2-methylbenzoyl)-5-(4-bromophenyl)-1-(2-(diethylamino)ethyl)-3-hydroxy-1H-pyrrol-2(5H)-one
Uniqueness
What sets 4-(4-(Benzyloxy)-2-methylbenzoyl)-5-(4-chlorophenyl)-1-(2-(diethylamino)ethyl)-3-hydroxy-1H-pyrrol-2(5H)-one apart from similar compounds is its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .
Properties
CAS No. |
498569-22-5 |
---|---|
Molecular Formula |
C31H33ClN2O4 |
Molecular Weight |
533.1 g/mol |
IUPAC Name |
(4E)-5-(4-chlorophenyl)-1-[2-(diethylamino)ethyl]-4-[hydroxy-(2-methyl-4-phenylmethoxyphenyl)methylidene]pyrrolidine-2,3-dione |
InChI |
InChI=1S/C31H33ClN2O4/c1-4-33(5-2)17-18-34-28(23-11-13-24(32)14-12-23)27(30(36)31(34)37)29(35)26-16-15-25(19-21(26)3)38-20-22-9-7-6-8-10-22/h6-16,19,28,35H,4-5,17-18,20H2,1-3H3/b29-27+ |
InChI Key |
DRXSYDZZWHZNJO-ORIPQNMZSA-N |
Isomeric SMILES |
CCN(CC)CCN1C(/C(=C(/C2=C(C=C(C=C2)OCC3=CC=CC=C3)C)\O)/C(=O)C1=O)C4=CC=C(C=C4)Cl |
Canonical SMILES |
CCN(CC)CCN1C(C(=C(C2=C(C=C(C=C2)OCC3=CC=CC=C3)C)O)C(=O)C1=O)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.